L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-
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Overview
Description
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- is a chemical compound with the molecular formula C30H27NO3S. It is a derivative of L-Phenylalanine, an essential amino acid, and features a triphenylmethylthioacetyl group attached to the nitrogen atom of the phenylalanine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups, such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), and reagents like triphenylmethyl chloride (trityl chloride) and thioacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triphenylmethylthioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the triphenylmethylthioacetyl group, regenerating the free amino group.
Substitution: The triphenylmethylthioacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the free amino group of L-Phenylalanine .
Scientific Research Applications
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters, influencing cellular signaling pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine, N-acetyl-: A simpler derivative of L-Phenylalanine with an acetyl group attached to the nitrogen atom.
L-Phenylalanine, N-benzoyl-: Another derivative with a benzoyl group attached to the nitrogen atom.
Uniqueness
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- is unique due to the presence of the bulky triphenylmethylthioacetyl group, which can influence its chemical reactivity and interactions with biological molecules. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
548485-14-9 |
---|---|
Molecular Formula |
C30H27NO3S |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[(2-tritylsulfanylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C30H27NO3S/c32-28(31-27(29(33)34)21-23-13-5-1-6-14-23)22-35-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,32)(H,33,34)/t27-/m0/s1 |
InChI Key |
JDHVRUCOKDWASC-MHZLTWQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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